molecular formula C17H18N4O B2513058 3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448030-76-9

3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Cat. No.: B2513058
CAS No.: 1448030-76-9
M. Wt: 294.358
InChI Key: DZZNMFHFIHXYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium cyanide, benzoyl chloride, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert cyano groups to amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is unique due to its specific structural features, such as the presence of both cyano and benzamide groups, which may contribute to its distinct biological activities and potential applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and research purposes.

Biological Activity

3-cyano-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and as a Janus kinase (JAK) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O Molecular Formula \text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

The compound acts primarily as an inhibitor of the JAK family of kinases. JAKs are critical in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound can modulate inflammatory responses and potentially alleviate symptoms associated with diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases.

1. Anti-inflammatory Effects

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example:

  • Inhibition of Cytokine Production : Studies indicate that JAK inhibitors can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-23 in various models .

2. Selectivity for Kinases

The selectivity profile for JAK inhibition is crucial for minimizing side effects. The compound shows preferential inhibition towards JAK2 and JAK3 while sparing other kinases like ERK2 and p38alpha . This selectivity is essential for therapeutic applications in treating inflammatory diseases.

Case Study 1: In Vivo Efficacy

A study involving the administration of this compound in mouse models demonstrated a reduction in ear swelling induced by IL23 injection. This suggests its potential efficacy in treating skin-related inflammatory conditions .

Case Study 2: Cell Viability Assays

In vitro assays conducted on various cell lines showed that the compound did not exhibit significant cytotoxicity at concentrations below 100 µM. This indicates a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against JAKs
Alteration of the indazole moietyVariability in selectivity towards different kinases

Properties

IUPAC Name

3-cyano-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-21-16-8-3-2-7-14(16)15(20-21)11-19-17(22)13-6-4-5-12(9-13)10-18/h4-6,9H,2-3,7-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZNMFHFIHXYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.